Patellamide A

Description

Properties

CAS No. |

81120-73-2 |

|---|---|

Molecular Formula |

C35H50N8O6S2 |

Molecular Weight |

743 g/mol |

IUPAC Name |

(4S,7R,8S,11R,18S,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |

InChI |

InChI=1S/C35H50N8O6S2/c1-10-17(7)25-32-36-20(12-48-32)28(44)39-23(15(3)4)34-37-22(14-50-34)30(46)42-26(18(8)11-2)33-43-27(19(9)49-33)31(47)40-24(16(5)6)35-38-21(13-51-35)29(45)41-25/h13-20,23-27H,10-12H2,1-9H3,(H,39,44)(H,40,47)(H,41,45)(H,42,46)/t17-,18-,19+,20-,23+,24+,25-,26-,27-/m0/s1 |

InChI Key |

ZGJIVWQOEHQWLW-SWTUTNCKSA-N |

SMILES |

CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C2=N[C@@H](CO2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C |

Canonical SMILES |

CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |

Synonyms |

patellamide A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Patellamide A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic octapeptide of significant interest in marine natural product chemistry and drug discovery, was first isolated from the colonial ascidian Lissoclinum patella. This technical guide provides an in-depth overview of the seminal work on its discovery and isolation, presenting detailed experimental protocols, quantitative data, and an exploration of its biological activity. While initially believed to be a metabolite of the tunicate, subsequent research has revealed its true biosynthetic origin to be the symbiotic cyanobacterium, Prochloron didemni. This compound has demonstrated notable cytotoxic activity against various cancer cell lines, and this document elucidates the current understanding of its mechanism of action, including its interaction with multidrug resistance proteins. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product isolation, characterization, and the development of novel therapeutic agents.

Discovery and Biosynthetic Origins

This compound was first reported in 1981 by a group of researchers investigating bioactive compounds from marine organisms.[1] It was isolated from the tunicate Lissoclinum patella, collected in Palau.[1] Although initially attributed to the ascidian host, it is now understood that this compound is a product of its symbiotic cyanobacterium, Prochloron didemni.[1] This discovery highlighted the crucial role of microbial symbionts in the production of many marine natural products.

Isolation of this compound from Lissoclinum patella

The following sections detail the experimental procedures for the collection of the source organism and the subsequent extraction and purification of this compound.

Collection of Source Organism

Colonies of the ascidian Lissoclinum patella are typically found in tropical marine environments. For the initial discovery, specimens were collected from the Western Caroline Islands, Palau.[1]

Experimental Protocols for Extraction and Purification

The isolation of this compound involves a multi-step process of solvent extraction and chromatographic separation. The following protocol is a composite of methodologies described in the foundational literature.

Step 1: Initial Extraction

-

Homogenization: Immediately after collection, the Lissoclinum patella specimens are frozen and then homogenized.

-

Solvent Extraction: The homogenized tissue is exhaustively extracted with methanol (MeOH). This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

Step 2: Solvent Partitioning

-

Crude Extract Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common scheme involves partitioning between:

-

Hexane and 10% aqueous methanol to remove nonpolar lipids.

-

Carbon tetrachloride (CCl₄) and 20% aqueous methanol.

-

Dichloromethane (CH₂Cl₂) and 30% aqueous methanol. The patellamides typically partition into the organic layers in these steps.

-

Step 3: Chromatographic Purification

-

Silica Gel Chromatography: The enriched organic fractions are combined, concentrated, and subjected to silica gel column chromatography. Elution is performed with a gradient of increasing polarity, often using solvent systems such as chloroform-methanol mixtures. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier to improve peak shape.

Quantitative Data from Isolation

The following table summarizes the quantitative data from a representative isolation of patellamides from Lissoclinum patella.

| Parameter | Value | Reference |

| Starting Material (Wet Weight) | 1 kg | Estimated from multiple sources |

| Crude Methanol Extract Yield | Not Reported | |

| Purified this compound Yield | ~25 mg (0.0025% of wet weight) | Estimated from multiple sources |

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Key Findings for this compound |

| ¹H NMR | Reveals the presence of amide protons, alpha-protons of amino acid residues, and characteristic signals for the thiazole and oxazoline rings. |

| ¹³C NMR | Confirms the number and types of carbon atoms, including carbonyls of the amide bonds and carbons of the heterocyclic rings. |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that aid in sequencing the amino acid residues. |

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against a range of cancer cell lines.

Cytotoxicity Data

The following table presents the cytotoxic activity of this compound and related compounds against murine leukemia (L1210) and human acute lymphoblastic leukemia (CEM) cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| This compound | L1210 | 2-4 | [1] |

| This compound | CEM | 0.028 | [1] |

Signaling Pathways and Molecular Targets

The precise mechanism of action of this compound is an area of ongoing research. However, evidence suggests that patellamides can induce apoptosis in cancer cells. One of the proposed mechanisms involves the modulation of multidrug resistance. For instance, Patellamide D has been shown to reverse multidrug resistance in human leukemic cell lines, likely by competitively binding to P-glycoprotein (P-gp), an ATP-dependent efflux pump that is often overexpressed in cancer cells.[1] Inhibition of P-gp leads to the intracellular accumulation of cytotoxic agents, thereby enhancing their efficacy.

While a detailed signaling cascade for this compound-induced apoptosis is not fully elucidated, the interaction with P-gp suggests a potential mechanism to overcome drug resistance. Further research is needed to identify the specific downstream signaling events, such as the involvement of caspases and members of the Bcl-2 family of proteins.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism of overcoming multidrug resistance.

Conclusion

This compound stands as a testament to the rich chemical diversity of marine ecosystems and the untapped potential of marine microbial symbionts as a source of novel therapeutic leads. The isolation and characterization of this complex cyclic peptide have paved the way for further investigations into its biological activities and those of its congeners. While its cytotoxic properties are well-documented, a deeper understanding of its molecular targets and signaling pathways is essential for its potential development as an anticancer agent. This technical guide provides a foundational resource for researchers, consolidating the key experimental and quantitative data surrounding the discovery and isolation of this compound, and aims to facilitate future research in this exciting field.

References

An In-depth Technical Guide to the Biosynthesis of Patellamide A in Prochloron didemni

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic octapeptide with notable cytotoxic and drug-resistance-reversing activities, is a natural product synthesized by the cyanobacterial symbiont Prochloron didemni. This document provides a comprehensive technical overview of the biosynthesis of this compound, focusing on the genetic basis, enzymatic machinery, and key biochemical transformations. Detailed experimental protocols for the heterologous expression of the biosynthetic pathway, purification of the involved enzymes, and analytical procedures are presented. Furthermore, quantitative data on product yields are summarized, and the key steps in the biosynthetic and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development, facilitating further investigation and exploitation of this fascinating biosynthetic pathway.

Introduction

The patellamides are a family of cyclic peptides produced by the uncultivated cyanobacterium Prochloron didemni, an obligate symbiont of the ascidian Lissoclinum patella.[1][2] These compounds, belonging to the cyanobactin class of ribosomally synthesized and post-translationally modified peptides (RiPPs), exhibit a range of biological activities, including cytotoxicity against cancer cell lines.[3][4] The biosynthesis of patellamides is of significant interest due to its unique enzymatic machinery that performs a series of remarkable chemical transformations, including heterocyclization, proteolysis, macrocyclization, and oxidation.[5][6] Understanding this pathway not only provides insights into the evolution of natural product biosynthesis but also offers opportunities for the bioengineering of novel therapeutic agents.[5]

The entire biosynthetic machinery for patellamide production is encoded within a compact ~11-kbp gene cluster, designated as the pat cluster.[6][7] This cluster contains all the necessary genetic information, from the precursor peptide to the modifying enzymes, for the synthesis of patellamides A and C.[6][8] The discovery and functional characterization of this gene cluster through heterologous expression in Escherichia coli have been pivotal in elucidating the biosynthetic pathway.[4][8]

The pat Gene Cluster and its Encoded Enzymes

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded by the pat gene cluster (patA-patG).[6][9] The precursor peptide, PatE, undergoes a series of post-translational modifications catalyzed by the Pat enzymes to yield the final natural product.[2]

| Gene | Encoded Protein | Proposed Function |

| patA | PatA | N-terminal protease; cleaves the leader peptide from the precursor.[5] |

| patB | PatB | Unknown function. |

| patC | PatC | Unknown function. |

| patD | PatD | Heterocyclase; catalyzes the formation of oxazoline and thiazoline rings. |

| patE | PatE | Precursor peptide containing the sequences for patellamides A and C.[6] |

| patF | PatF | Unknown function. |

| patG | PatG | Bifunctional enzyme: N-terminal oxidase domain and C-terminal macrocyclase/protease domain. Catalyzes the oxidation of thiazolines to thiazoles and performs the final macrocyclization step.[5][10] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, PatE. This is followed by a series of enzymatic modifications that tailor the linear peptide into its final cyclic and heterocyclic form.

Ribosomal Synthesis of the Precursor Peptide (PatE)

The journey to this compound begins with the translation of the patE gene into a 71-amino acid precursor peptide.[6] This peptide consists of an N-terminal leader sequence followed by two core peptide sequences that will ultimately become patellamides A and C.[6]

Heterocyclization by PatD

The first post-translational modification is the conversion of specific cysteine, serine, and threonine residues within the core peptide sequences into thiazoline and oxazoline rings. This crucial step is catalyzed by the heterocyclase PatD. The reaction is ATP-dependent and requires the presence of MgCl₂ and DTT for activity.

Proteolytic Cleavage by PatA

Following heterocyclization, the N-terminal leader peptide is removed from the modified precursor. This proteolytic cleavage is performed by the PatA enzyme, a subtilisin-like protease.[5]

Oxidation and Macrocyclization by PatG

The final steps of the biosynthesis are catalyzed by the bifunctional enzyme PatG. The N-terminal domain of PatG functions as an oxidase, converting the thiazoline rings into the more stable thiazole moieties found in the mature patellamides.[5] The C-terminal domain of PatG is a macrocyclase that cleaves the C-terminal recognition sequence and concomitantly forms the cyclic peptide backbone of this compound.[5][10]

Experimental Protocols

The elucidation of the patellamide biosynthetic pathway has been heavily reliant on the heterologous expression of the pat gene cluster in E. coli and the subsequent in vitro characterization of the individual enzymes.

Heterologous Expression of the pat Gene Cluster

The entire ~11-kbp patA-patG gene cluster has been successfully cloned and expressed in E. coli to produce patellamides.[4][6][8]

Protocol for Heterologous Expression:

-

Cloning of the pat Gene Cluster: The patA-patG gene cluster is amplified from Prochloron didemni genomic DNA by PCR and cloned into a suitable expression vector, such as pCR2.1-TOPO.[6]

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3)pLysS.[6]

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.5-0.6, at which point protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM.[2]

-

Harvesting and Extraction: After induction, the culture is incubated for an additional 3-4 hours at 37°C.[2] The cells are then harvested by centrifugation, and the patellamides are extracted from the cell pellet and/or culture medium.

Purification of Pat Enzymes

For in vitro studies, the individual Pat enzymes are typically overexpressed in E. coli with an affinity tag (e.g., His-tag) to facilitate purification.

General Protocol for His-tagged Protein Purification:

-

Expression: The gene for the Pat enzyme of interest is cloned into a pET expression vector and expressed in E. coli BL21(DE3).

-

Cell Lysis: The harvested cells are resuspended in a lysis buffer and lysed by sonication or enzymatic digestion.

-

Affinity Chromatography: The cleared lysate is applied to a Ni-NTA affinity column. The column is washed to remove unbound proteins, and the His-tagged Pat enzyme is eluted with a buffer containing imidazole.

-

Further Purification: If necessary, the purity of the enzyme can be further enhanced by ion-exchange or size-exclusion chromatography.

In Vitro Enzyme Assays

PatD Heterocyclase Assay:

-

Reaction Mixture: A typical reaction mixture contains 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 6 mM DTT, 1 mM ATP, 2 µM PatD, and 50 µM of the PatE precursor peptide.

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period.

-

Analysis: The reaction can be monitored by SDS-PAGE, where the heterocyclized product will exhibit a mobility shift, or by HPLC-MS to directly observe the mass change corresponding to dehydration.

PatG Macrocyclase Assay:

-

Reaction Mixture: A standard assay contains 10 mM bicine (pH 7.5), 500 mM NaCl, 5% DMSO, 35 µM PatG, and 150 µM of the linear, heterocyclized precursor peptide.

-

Incubation: The reaction is incubated at 30°C for an extended period (up to 120 hours).

-

Analysis: The formation of the cyclic product is monitored by HPLC-MS, detecting the mass corresponding to the macrocyclized peptide.

Quantitative Data

Quantitative analysis of patellamide biosynthesis has been primarily focused on the yield from heterologous expression systems.

| Product | Production System | Titer | Reference |

| This compound | E. coli BL21(DE3)pLysS with pCR2.1-pat | ~20 µ g/liter | [6] |

Note: Enzyme kinetic data (Km, kcat) for the individual Pat enzymes are not yet extensively reported in the literature.

Conclusion

The biosynthesis of this compound in Prochloron didemni is a remarkable example of a streamlined and efficient pathway for the production of a complex natural product. The elucidation of the pat gene cluster and the functional characterization of its encoded enzymes have provided a solid foundation for further research. The detailed experimental protocols and data presented in this guide are intended to empower researchers to delve deeper into the intricacies of this biosynthetic pathway, with the ultimate goal of harnessing its potential for the development of novel therapeutics. Future work focusing on the detailed kinetic analysis of the Pat enzymes and the structural elucidation of the entire enzymatic machinery will undoubtedly provide further insights and opportunities for bioengineering.

References

- 1. Shotgun cloning and heterologous expression of the patellamide gene cluster as a strategy to achieving sustained metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The structural biology of patellamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. This compound and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BGC0000475 [mibig.secondarymetabolites.org]

- 10. The mechanism of patellamide macrocyclization revealed by the characterization of the PatG macrocyclase domain - PMC [pmc.ncbi.nlm.nih.gov]

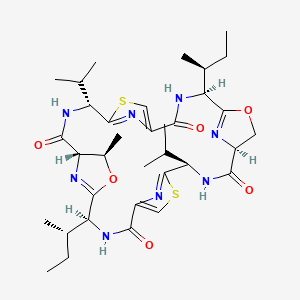

Patellamide A chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Patellamide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cyclic octapeptide of marine origin with significant cytotoxic and potential anticancer activities.[1] First isolated in 1981 from the ascidian Lissoclinum patella, it is now known to be a product of its cyanobacterial symbiont, Prochloron didemni.[1] This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its detailed molecular architecture, key stereochemical features, and the experimental methodologies employed for its characterization. Quantitative data from crystallographic and spectroscopic analyses are presented in tabular format for clarity. Furthermore, the biosynthetic pathway of this compound is outlined and visualized.

Chemical Structure

This compound is a 24-membered macrocyclic pseudo-octapeptide.[2] Its structure is characterized by the presence of two thiazole and two oxazoline rings, which are formed from the post-translational modification of cysteine and serine/threonine residues, respectively.[2] The macrocycle is composed of a repeating sequence of a heterocyclic ring followed by an amino acid residue. Specifically, the structure consists of two alternating dipeptide units: L-isoleucyl-D-thiazolyl and L-valyl-D-(5-methyl)oxazolinyl, with one of the oxazoline rings lacking the 5-methyl group, being derived from serine instead of threonine.[2][3] The initial proposed structure was later revised based on synthetic and spectroscopic evidence.[2]

The definitive chemical structure of this compound is presented below:

This compound

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure and biological activity. The molecule contains multiple chiral centers, and their precise spatial arrangement was definitively determined by X-ray crystallography.[4][5] The overall stereochemical pattern of the amino acid residues in the macrocycle is a repeating D-L configuration. The four stereogenic centers in the amino acid residues have the following configurations:

-

Two L-Isoleucine residues

-

Two D-Alanine-derived thiazole precursors

-

One L-Valine residue

-

One L-Threonine-derived (4R,5R)-5-methyl-oxazoline precursor

-

One L-Serine-derived (4R)-oxazoline precursor

The stereochemistry of the side chains and the type of heterocyclic rings have been shown to significantly influence the molecule's ability to coordinate with metal ions and its catalytic activities.[6]

Crystallographic Data

The absolute configuration of this compound was established by single-crystal X-ray diffraction analysis. The molecule crystallizes in a saddle-shaped conformation.[4][5] Key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.345(2) |

| b (Å) | 15.678(3) |

| c (Å) | 24.987(4) |

| V (ų) | 4450.9(1) |

| Z | 4 |

| R-factor | 0.068 |

| Reference | In, Y. et al. Acta Crystallogr. C, 1994 , 50, 432-4.[4] |

Experimental Protocols

Isolation and Purification

The original isolation of this compound was from the tunicate Lissoclinum patella.[7] A general procedure involves:

-

Extraction: Lyophilized tissue of L. patella is extracted with a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The crude extract is partitioned between hexane, carbon tetrachloride, dichloromethane, and methanol.

-

Chromatography: The active fractions are subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[7]

Structure Elucidation

The planar structure of this compound was determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, COSY, and HMQC experiments, along with mass spectrometry.[7]

Key ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiazole-H | 7.75, 7.72 | 151.2, 149.8, 122.5, 122.1 |

| Oxazoline-CH | 4.98, 4.87 | 79.8, 79.5, 68.7, 68.5 |

| α-H (Amino Acids) | 4.65, 4.58, 4.45, 4.38 | 60.2, 59.8, 58.7, 58.5 |

| Amide-NH | 8.15, 8.02, 7.85, 7.78 | - |

| Reference | Schmidt, E. W. et al. PNAS, 2005 , 102, 7315-7320.[8] |

Total Synthesis

Several total syntheses of this compound have been reported, confirming its revised structure. A modern synthetic approach involves the following key steps:[2][9]

-

Heterocycle Formation: Synthesis of the thiazole and oxazoline amino acid building blocks.

-

Peptide Coupling: Stepwise coupling of the amino acid and heterocyclic precursors to form linear peptide fragments.

-

Macrocyclization: Head-to-tail cyclization of the linear precursor to form the 24-membered ring.

-

Deprotection: Removal of protecting groups to yield the final natural product.

A representative macrocyclization step involves the use of a coupling reagent such as PyBOP in the presence of a base like DIEA.[2]

Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis is encoded by the pat gene cluster in Prochloron didemni.[8][10] The precursor peptide, PatE, contains the sequences for both this compound and C.[8] A cascade of enzymes (PatA, B, C, D, F, G) is responsible for heterocyclization, proteolysis, oxidation, and macrocyclization to yield the final product.[1]

Caption: Biosynthetic pathway of this compound.

Logical Relationship of Structure Determination

The determination of the complex structure of this compound followed a logical progression of experimental and analytical techniques.

Caption: Workflow for the structure elucidation of this compound.

References

- 1. Patellamides [chemistry.st-andrews.ac.uk]

- 2. A New Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a cytotoxic cyclic peptide from the ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular conformation of this compound, a cytotoxic cyclic peptide from the ascidian Lissoclinum patella, by X-ray crystal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structural biology of patellamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New cyclic peptides from the ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Patellamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patellamide A is a cyclic octapeptide belonging to the patellamide family of natural products, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). Originally isolated from the ascidian Lissoclinum patella, these compounds are now known to be produced by its cyanobacterial symbiont, Prochloron didemni. Patellamides, including this compound, have garnered significant interest in the scientific community due to their unique structural features and diverse biological activities, which include cytotoxicity and the potential to reverse multidrug resistance.

This technical guide provides an in-depth overview of the spectroscopic properties of this compound, focusing on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are included to assist researchers in the identification, characterization, and further investigation of this intriguing marine natural product.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition and confirming the molecular weight of natural products like this compound. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for the analysis of such cyclic peptides.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃₅H₄₈N₈O₆S₂ | Calculated |

| Monoisotopic Mass | 760.3142 g/mol | Calculated |

| Precursor Ions ([M+H]⁺, [M+Na]⁺) | m/z 761.3215, 783.3034 | Theoretical |

| Major Daughter Ion (SRM) | m/z 725 | [1][2] |

| Precursor Ions for SRM | m/z 743, 763 | [1] |

Note: The molecular formula and monoisotopic mass are based on the established structure of this compound. The precursor ions in Selective Reaction Monitoring (SRM) may represent different adducts or charge states of the parent molecule.

Experimental Protocol: Mass Spectrometry

The following is a representative protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).

1. Sample Preparation:

-

This compound is typically extracted from its natural source using methanol, followed by purification steps such as partitioning and silica gel chromatography[2].

-

For analysis, a purified sample is dissolved in an appropriate solvent, such as methanol, to a concentration of approximately 0.4 mg/L[2].

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Microsorb-MV, Varian)[1].

-

Mobile Phase: A gradient of methanol and water, each containing 0.1% formic acid[1].

-

Gradient: An initial 50:50 mixture of methanol and water, increasing to 95% methanol over 15 minutes, followed by a 10-minute hold at 95% methanol[1].

3. Mass Spectrometry Conditions:

-

Instrument: An ion trap mass spectrometer (e.g., ThermoFinnigan LCQ Classic) is suitable for this analysis[1].

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode[1].

-

Analysis Mode: For targeted analysis and enhanced sensitivity, Selective Reaction Monitoring (SRM) can be employed. This involves selecting specific precursor ions (e.g., m/z 743 and 763 for this compound) and monitoring for a characteristic daughter ion (m/z 725)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the structural elucidation of complex organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall three-dimensional structure of the molecule. While specific tabulated data from the original structure elucidation papers were not found in recent literature, the use of ¹H and ¹³C NMR for the positive identification of this compound is well-documented[1][2]. For illustrative purposes, ¹³C NMR data for the closely related Patellamide G is presented below, as found in the SpectraBase database.

Table 2: ¹³C NMR Chemical Shift Data for Patellamide G (Illustrative)

| Atom Number | Chemical Shift (ppm) |

| 1 | 172.5 |

| 2 | 59.7 |

| 3 | 68.1 |

| 4 | 19.8 |

| 5 | 170.2 |

| ... | ... |

Note: This data is for Patellamide G and is provided as a reference. The chemical shifts for this compound would be similar but may vary due to structural differences.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR data for cyclic peptides like this compound.

1. Sample Preparation:

-

A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.

2. NMR Instrument:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

3. 1D NMR Experiments:

-

¹H NMR: A standard proton NMR experiment is performed to obtain information about the chemical environment of the hydrogen atoms.

-

¹³C NMR: A standard carbon NMR experiment, often with proton decoupling, is performed to identify the number and types of carbon atoms.

4. 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (amino acid residue).

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the sequence of amino acid residues and the overall macrocyclic structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional conformation of the peptide.

Experimental Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound.

Signaling Pathways

While this compound is known for its cytotoxic properties, detailed signaling pathways directly modulated by this compound are still an active area of research. Its ability to reverse multidrug resistance suggests an interaction with efflux pumps like P-glycoprotein, although the precise mechanism is not fully elucidated. Further studies are required to delineate the specific intracellular signaling cascades affected by this compound that lead to its biological activities.

Conclusion

The spectroscopic analysis of this compound, through the combined application of mass spectrometry and NMR spectroscopy, has been instrumental in its discovery and structural characterization. This technical guide provides a foundational understanding of the key spectroscopic data and analytical methodologies pertinent to this fascinating marine natural product. It is anticipated that this information will serve as a valuable resource for researchers engaged in the study of patellamides and other cyclic peptides, facilitating further exploration of their chemical and biological properties for potential applications in drug development.

References

Unraveling the Cytotoxic Potential of Patellamide A Against Leukemia Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic octapeptide isolated from marine ascidians, has demonstrated notable cytotoxic activity against various cancer cell lines, including those of leukemic origin. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity against leukemia cells. It summarizes the available quantitative data on its cytotoxic potency, details the experimental protocols required to investigate its mechanisms of action, and visualizes the logical workflows and cellular pathways pertinent to its study. While the precise molecular targets of this compound remain an active area of research, this guide offers a foundational resource for scientists working to elucidate its therapeutic potential.

Introduction

Marine natural products are a rich source of structurally diverse and biologically active compounds with significant potential for drug discovery. Among these, the patellamides, a family of cyclic octapeptides containing thiazole and oxazoline heterocycles, have been identified for their potent cytotoxic properties.[1][2] this compound, a prominent member of this family, has shown promising activity against leukemia cell lines, marking it as a compound of interest for further oncological research.[3][4] This document serves as a technical resource, consolidating the known data and outlining the necessary experimental frameworks to thoroughly investigate the antileukemic properties of this compound.

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative effects of this compound have been quantified against specific leukemia cell lines. The available data, primarily presented as 50% inhibitory concentration (IC₅₀) or 50% inhibitory dose (ID₅₀), are summarized below.

| Compound | Cell Line | Cell Type | Potency (IC₅₀/ID₅₀) | Reference |

| This compound | L1210 | Murine Leukemia | 2–4 µg/mL | [3][4] |

| This compound | CEM | Human Acute Lymphoblastic Leukemia | 0.028 µg/mL (ID₅₀) | [3][4] |

Postulated Mechanisms of Action

The exact mechanism by which this compound exerts its cytotoxic effects on leukemia cells has not been fully elucidated. However, based on studies of related thiazole-containing cyclic peptides and the known chemical properties of patellamides, several potential mechanisms can be postulated:

-

Microtubule Disruption: Some thiazole-containing peptidomimetics are known to interfere with microtubule dynamics.[5] This disruption can halt the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[5]

-

Inhibition of Transport Proteins: The activity of some patellamides has been linked to competitive binding to overexpressed transport proteins, such as P-glycoprotein.[4] This action can reverse multidrug resistance and may also contribute to direct cytotoxicity by disrupting cellular transport functions.[4]

-

Metal Chelation and Redox Imbalance: Patellamides are known to be potent metal chelators, particularly for copper(II).[3][4] While a natural function in carbonate transport has been proposed, the chelation of essential metal ions within a cancer cell could disrupt the function of metalloenzymes and generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[4]

Further investigation is required to determine the predominant mechanism of action in leukemia cells. The following experimental protocols provide a roadmap for such studies.

Caption: General experimental workflow for assessing this compound cytotoxicity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments essential for characterizing the cytotoxic activity of this compound.

Cell Proliferation and Viability Assay (MTT/MTS Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Culture: Culture leukemia cell lines (e.g., CEM, K562, HL-60) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

-

Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the wells to achieve the desired final concentrations. Include wells with untreated cells (negative control) and a vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

Assay: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Incubate for 2-4 hours. If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Collect the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound for 24 hours.

-

Cell Harvesting and Fixation: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Key Signaling Pathways in Leukemia Cytotoxicity

While the specific pathway modulated by this compound is unknown, cytotoxic compounds typically induce cell death by engaging one of two major apoptotic pathways or by causing cell cycle arrest.

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

The intrinsic (mitochondrial) pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade (Caspase-9, Caspase-3), culminating in cell death. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of Caspase-8 and subsequent executioner caspases.

Caption: Key phases and checkpoints of the eukaryotic cell cycle.

Disruption of the cell cycle is a common mechanism for anticancer agents. Compounds can induce arrest at specific checkpoints, such as the G1/S or G2/M transitions. As some related compounds interfere with microtubules, it is plausible that this compound could induce a G2/M arrest in leukemia cells.[5]

Conclusion and Future Directions

This compound is a marine-derived cyclic peptide with confirmed cytotoxic activity against leukemia cell lines. While quantitative data is still limited, its potency warrants further investigation. The primary gap in the current knowledge is the absence of a well-defined mechanism of action and a specific molecular target.

Future research should focus on:

-

Broad-panel screening: Testing this compound against a diverse panel of leukemia cell lines (AML, ALL, CML, CLL) to establish a comprehensive cytotoxicity profile.

-

Mechanism of action studies: Utilizing the protocols outlined in this guide to determine if this compound induces apoptosis, cell cycle arrest, or other forms of cell death.

-

Target identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the direct molecular target(s) of this compound within leukemia cells.

-

In vivo efficacy: Evaluating the anti-leukemic activity of this compound in preclinical animal models.

By systematically addressing these areas, the scientific community can fully characterize the therapeutic potential of this compound and determine its viability as a lead compound for the development of novel anti-leukemia therapies.

References

- 1. New cyclic peptides with cytotoxic activity from the ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. mdpi.com [mdpi.com]

- 4. Copper coordination chemistry of the patellamides – cyanobactins in the ascidian- Prochloron symbiosis - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03002H [pubs.rsc.org]

- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Patellamide A: A Technical Guide to its Metal-Binding Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic octapeptide of marine origin, has garnered significant attention for its potent cytotoxic activities and intriguing chemical structure. Produced by the cyanobacterial symbiont Prochloron didemni, this natural product exhibits a remarkable ability to chelate metal ions, a characteristic that is intrinsically linked to its biological function and therapeutic potential. This technical guide provides an in-depth exploration of the metal-binding properties of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its biosynthetic and experimental workflows.

Introduction

This compound belongs to a class of cyclic peptides isolated from the ascidian Lissoclinum patella.[1] Its structure, characterized by the presence of thiazole and oxazoline rings, creates a pre-organized scaffold for metal ion coordination.[2] The ability of patellamides to bind divalent metal ions, particularly copper(II), is a key feature that influences their conformation and bioactivity.[3][4][5] Understanding the coordination chemistry of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Chemical Structure and Conformation

The molecular structure of this compound, determined by X-ray crystallography and NMR spectroscopy, reveals a saddle-shaped conformation.[6][7] This three-dimensional arrangement is not rigid; the macrocycle can adopt different conformations, such as a "saddle" or "figure-of-eight" shape, with the equilibrium between these forms being influenced by the surrounding environment and the presence of metal ions.[5][8] The coordination of a metal ion typically stabilizes the saddle conformation, which is ideal for the cooperative binding of a second metal ion.[3][5]

Metal-Binding Properties of Patellamides

This compound and its analogues are known to form stable complexes with various divalent metal ions, with a pronounced selectivity for copper(II).[3][4][9] The binding of copper(II) is a cooperative process, with the initial binding of one Cu(II) ion pre-organizing the macrocycle for the coordination of a second ion, leading to the formation of dinuclear complexes.[5][10] This property is significant as the resulting dicopper(II) complexes have been shown to exhibit catalytic activities, such as carbonic anhydrase activity.[8][9]

Quantitative Binding Data

The stability of metal-peptide complexes is a critical parameter for understanding their biological relevance. The following table summarizes the reported stability constants for the formation of mononuclear copper(II) complexes with this compound and the closely related Patellamide C.

| Cyclic Peptide | Metal Ion | Stability Constant (K) | Technique Used | Reference |

| This compound | Cu(II) | 2.0 x 10⁴ M⁻¹ | Spectroscopic Titration | [3][10] |

| Patellamide C | Cu(II) | 6.8 x 10⁴ M⁻¹ | Spectroscopic Titration | [3][10] |

Note: The stability constants for other metal ions such as Zn(II) and Ca(II) are generally 1 to 2 orders of magnitude lower than for Cu(II).[3][9]

Experimental Protocols for Characterizing Metal-Binding

The investigation of this compound's interaction with metal ions involves a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Metal Ion Titration Monitored by UV-Visible Spectroscopy

This protocol describes how to determine the stoichiometry and stability constant of the this compound-metal complex.

Objective: To quantify the binding affinity of this compound for a specific metal ion.

Materials:

-

This compound solution of known concentration (e.g., in methanol or a suitable buffer).

-

Stock solution of a metal salt (e.g., CuSO₄, ZnCl₂) of high purity and known concentration.

-

Spectrophotometer capable of scanning the UV-Visible range (e.g., 200-800 nm).

-

Quartz cuvettes.

Procedure:

-

Prepare a solution of this compound at a fixed concentration in a suitable solvent.

-

Record the initial UV-Visible spectrum of the this compound solution.

-

Incrementally add small aliquots of the concentrated metal ion stock solution to the peptide solution.

-

After each addition, gently mix the solution and allow it to equilibrate.

-

Record the UV-Visible spectrum after each addition.

-

Continue the titration until no further significant spectral changes are observed, indicating saturation of the binding sites.

-

Analyze the spectral changes (e.g., changes in absorbance at a specific wavelength) as a function of the metal ion concentration to determine the binding stoichiometry and calculate the stability constant using appropriate binding models.[11][12]

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to study the conformational changes in this compound upon metal binding.

Objective: To observe changes in the secondary structure and overall conformation of this compound upon metal chelation.

Materials:

-

This compound solution.

-

Metal ion stock solution.

-

CD spectropolarimeter.

-

Quartz CD cuvettes of appropriate path length (e.g., 1 mm for far-UV, 10 mm for near-UV).

Procedure:

-

Prepare a solution of this compound in a CD-compatible buffer (low in absorbing species in the wavelength range of interest).

-

Record the CD spectrum of the apo-peptide in the far-UV (e.g., 190-250 nm) and near-UV (e.g., 250-350 nm) regions.

-

Titrate the peptide solution with the metal ion stock solution, recording the CD spectrum after each addition, as described in the UV-Vis titration protocol.

-

Observe the changes in the CD signal, which reflect alterations in the peptide's conformation. The induced CD of the metal-ligand chromophores can also provide information on the coordination geometry.[13][14][15]

Elucidation of Binding Sites by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of NMR to identify the specific amino acid residues of this compound involved in metal coordination.

Objective: To map the metal-binding site on the this compound macrocycle.

Materials:

-

Lyophilized this compound.

-

Deuterated solvents (e.g., CD₃OH, DMSO-d₆).

-

NMR tubes.

-

High-resolution NMR spectrometer.

-

Metal ion stock solution prepared with a compatible solvent.

Procedure:

-

Dissolve a known amount of this compound in the chosen deuterated solvent.

-

Acquire a set of 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY, HSQC) NMR spectra of the apo-peptide to assign the proton and carbon resonances of the amino acid residues.

-

Perform a chemical shift titration by adding incremental amounts of the metal ion to the NMR sample.

-

Acquire a ¹H NMR spectrum after each addition.

-

Monitor the chemical shift perturbations (changes in the position of signals) and line broadening of the resonances. Residues whose signals are significantly affected are likely involved in or are in close proximity to the metal-binding site.[16] For paramagnetic metals like Cu(II), significant line broadening is expected for protons near the metal center.[17]

Cytotoxicity Assessment using MTT Assay

This protocol details a common method to evaluate the cytotoxic effects of this compound and its metal complexes on cancer cell lines.

Objective: To determine the in vitro anti-proliferative activity of this compound.

Materials:

-

Human cancer cell line (e.g., L1210 murine leukemia, CEM human T-cell acute leukemia).[18]

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin).

-

96-well cell culture plates.

-

This compound stock solution (e.g., in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic modifications of a precursor peptide encoded by the patE gene within the pat gene cluster.[3][19][20]

Caption: Biosynthetic pathway of this compound from its precursor peptide.

Experimental Workflow for Metal-Binding Studies

The following workflow illustrates the key steps in characterizing the interaction between this compound and metal ions.

Caption: Workflow for investigating the metal-binding properties of this compound.

Putative Signaling Pathway Disruption by this compound

While the precise signaling pathways affected by this compound are still under investigation, its cytotoxic effects suggest interference with fundamental cellular processes. Patellamides have been reported to reverse multidrug resistance, which often involves the inhibition of efflux pumps like P-glycoprotein. Its cytotoxicity points towards the induction of apoptosis.

Caption: Hypothesized mechanism of this compound-induced cytotoxicity.

Conclusion

This compound stands out as a fascinating marine natural product with significant potential in drug development. Its well-defined metal-binding properties, particularly its affinity for copper(II), are central to its biological activity. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the intricate chemistry and pharmacology of this remarkable cyclic peptide. Future investigations into the structure-activity relationships of its metal complexes will undoubtedly pave the way for the development of novel anti-cancer therapies.

References

- 1. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structural properties of this compound derivatives and their copper(II) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible Functional Roles of Patellamides in the Ascidian-Prochloron Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. google.com [google.com]

- 6. Palmitoylethanolamide Reduces Colon Cancer Cell Proliferation and Migration, Influences Tumor Cell Cycle and Exerts In Vivo Chemopreventive Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a cytotoxic cyclic peptide from the ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitoylethanolamide Exerts Antiproliferative Effect and Downregulates VEGF Signaling in Caco-2 Human Colon Carcinoma Cell Line Through a Selective PPAR-α-Dependent Inhibition of Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Copper coordination chemistry of the patellamides – cyanobactins in the ascidian- Prochloron symbiosis - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03002H [pubs.rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 14. Circular and linear dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studying metal ion-protein interactions: electronic absorption, circular dichroism, and electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. Formation of mononuclear and chloro-bridged binuclear copper(II) complexes of patellamide D, a naturally occurring cyclic peptide: influence of anion and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Patellamide A Copper Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic peptide produced by the cyanobacterium Prochloron didemni, has garnered significant interest for its cytotoxic properties and its intricate relationship with copper ions. This technical guide provides an in-depth exploration of the biological functions of this compound-copper complexes, consolidating current research on their mechanism of action, catalytic activities, and potential as anticancer agents. Detailed experimental protocols for key assays, quantitative data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in pharmacology, bioinorganic chemistry, and drug development.

Introduction

This compound is a member of the patellamide family of cyclic octapeptides, first isolated from the ascidian Lissoclinum patella.[1] These natural products are biosynthesized by the symbiotic cyanobacterium Prochloron didemni through a microcin-like pathway encoded by the pat gene cluster.[2] While initially identified for their cytotoxicity against various cancer cell lines, the primary biological role of patellamides is now believed to be closely linked to their high affinity for copper(II) ions.[3] The marine environment of the host ascidian is naturally enriched in copper, and the formation of this compound-copper complexes appears to be a key aspect of their function.[4]

These copper complexes are not merely sequestration agents; they form catalytically active dinuclear copper(II) centers that exhibit a range of enzymatic activities, including remarkable carbonic anhydrase and phosphoesterase functions.[3][5] This dual identity—as both a cytotoxic agent and a bio-catalyst—makes the this compound-copper complex a fascinating subject for fundamental research and a potential scaffold for novel therapeutic agents. This guide will dissect the multifaceted biological functions of these complexes, presenting the data, methodologies, and conceptual frameworks necessary for advanced research in the field.

Copper(II) Coordination and Complex Formation

This compound acts as a versatile ligand, capable of cooperatively binding two copper(II) ions to form a dinuclear complex.[6] This coordination is facilitated by the macrocyclic structure, which preorganizes nitrogen and oxygen donor atoms from its thiazole, oxazoline, and amide components for metal binding.[7] The resulting complex typically adopts a saddle-shaped conformation.[8] Spectroscopic techniques such as UV-Vis and Electron Paramagnetic Resonance (EPR) are crucial for characterizing the formation and structure of these complexes in solution.[7]

Experimental Protocol: UV-Vis Spectrophotometric Titration of this compound with Copper(II)

This protocol describes the monitoring of Cu(II) binding to this compound.

-

Materials:

-

This compound solution (e.g., 1 mM in methanol or an appropriate buffer).

-

Copper(II) chloride (CuCl₂) stock solution of known concentration (e.g., 10 mM in the same solvent).

-

Spectrophotometer-compatible quartz cuvettes.

-

-

Procedure:

-

Place a known volume and concentration of the this compound solution into a cuvette.

-

Record the initial UV-Vis spectrum (typically 200-800 nm).

-

Add small, precise aliquots of the CuCl₂ stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate.

-

Record the UV-Vis spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in absorbance at specific wavelengths corresponding to the formation of the copper complex.

-

Plot the change in absorbance against the molar ratio of [Cu²⁺]/[this compound].

-

The stoichiometry of the complex can be determined from the inflection points in the titration curve. The binding or stability constants can be calculated by fitting the titration data to appropriate binding models.[4]

-

Experimental Workflow: Characterization of Copper Complexation

Workflow for characterizing this compound-copper complex formation.

Catalytic Activities

The dinuclear copper(II) core of the this compound complex is a potent catalyst for several hydrolytic reactions. This functionality is thought to be relevant to its natural role in the ascidian-symbiont system.

Carbonic Anhydrase Activity

Patellamide-copper complexes are remarkably efficient mimics of carbonic anhydrase, the enzyme that catalyzes the hydration of carbon dioxide.[9] This activity is proposed to be a mechanism for providing the cyanobacterial symbiont with a concentrated source of CO₂ for photosynthesis.[3] The catalytic rates are among the highest reported for synthetic model systems.[10]

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Activity

This method measures the kinetics of CO₂ hydration.[11]

-

Materials:

-

CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water).

-

Buffer solution at a specific pH (e.g., Tris buffer, pH ~7-9).

-

pH indicator solution (e.g., p-nitrophenol).

-

This compound-copper complex solution of known concentration.

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Equilibrate all solutions to the desired reaction temperature (e.g., 25 °C).

-

Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

-

Load the second syringe with the buffer containing the pH indicator and the this compound-copper complex.

-

Rapidly mix the two solutions in the instrument's observation cell.

-

Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ releases protons, causing a pH drop.

-

Repeat the experiment without the catalyst to measure the uncatalyzed reaction rate.

-

-

Data Analysis:

-

Fit the kinetic traces to a first-order rate equation to obtain the observed rate constant (k_obs).

-

The catalytic rate constant (k_cat) can be determined from the dependence of k_obs on the catalyst concentration.[10]

-

Phosphoesterase Activity

The complexes also catalyze the hydrolysis of phosphoesters, such as the model substrate bis(p-nitrophenyl) phosphate (BNPP).[12][13] This activity suggests a potential role in phosphate metabolism or signaling.

Experimental Protocol: Phosphoesterase Activity Assay

-

Materials:

-

Substrate solution: bis(p-nitrophenyl) phosphate (BNPP) in a suitable buffer (e.g., HEPES, pH 7.0).

-

This compound-copper complex solution.

-

UV-Vis spectrophotometer.

-

-

Procedure:

-

Add the this compound-copper complex to the buffer in a cuvette.

-

Initiate the reaction by adding the BNPP substrate solution.

-

Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the p-nitrophenolate product.[13]

-

-

Data Analysis:

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (the extinction coefficient for p-nitrophenolate is required).

-

Determine kinetic parameters (e.g., K_m and k_cat) by measuring initial rates at varying substrate concentrations.

-

Anticancer Activity and Mechanism of Action

The initial discovery of patellamides was driven by their cytotoxicity against cancer cells.[1] this compound exhibits potent activity against leukemia cell lines.[4] While the free peptide is active, the involvement of copper in its cytotoxic mechanism is an area of active investigation, as copper complexes are known to induce cancer cell death through various pathways, often involving the generation of reactive oxygen species (ROS).

Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay | IC₅₀ / ID₅₀ | Reference |

| This compound | L1210 (Murine Leukemia) | Cytotoxicity | 2-4 µg/mL | [4] |

| This compound | CEM (Human ALL) | Cytotoxicity | 0.028 µg/mL | [4] |

Induction of Apoptosis

A primary mechanism by which many anticancer agents, including copper complexes, exert their effects is through the induction of apoptosis (programmed cell death). This process involves a cascade of signaling events, including the activation of caspases and regulation by Bcl-2 family proteins.

Proposed Apoptotic Signaling Pathway

Proposed ROS-mediated intrinsic apoptosis pathway for copper complexes.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol allows for the detection of key proteins involved in apoptosis.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., CEM) to ~70-80% confluency.

-

Treat cells with various concentrations of the this compound-copper complex for a set time (e.g., 24, 48 hours). Include a vehicle-treated control.

-

-

Protein Extraction:

-

Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL chemiluminescent substrate and an imaging system.

-

Perform densitometry analysis to quantify changes in protein expression relative to the loading control.

-

Generation of Reactive Oxygen Species (ROS)

The redox activity of copper ions can catalyze the formation of ROS within cells, leading to oxidative stress and damage to cellular components, ultimately triggering cell death.

Experimental Protocol: DCFH-DA Assay for Intracellular ROS

This assay uses a fluorescent probe to detect intracellular ROS.[14]

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the this compound-copper complex for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

-

-

Staining:

-

Remove the treatment medium and wash the cells with a serum-free medium.

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10-20 µM) and incubate for 30 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells with a fluorescence microscope. The oxidized, fluorescent product (DCF) is excited at ~485 nm and emits at ~530 nm.

-

-

Data Analysis:

-

Quantify the relative fluorescence units and normalize to the control to determine the fold-increase in ROS generation.

-

Synthesis of this compound

The chemical synthesis of patellamides is a complex undertaking but essential for producing analogues and probes for research. Solid-phase peptide synthesis (SPPS) combined with solution-phase macrocyclization is a common strategy.[1]

Synthetic Workflow Overview

General workflow for the synthesis of this compound.

The synthesis involves the stepwise assembly of the linear peptide precursor on a solid support, followed by cleavage from the resin and an intramolecular cyclization reaction in solution to form the final macrocycle.[1] The formation of the characteristic thiazole and oxazoline rings requires specialized chemical methods during the synthesis.[1]

Conclusion and Future Directions

The copper complexes of this compound represent a unique class of bioactive molecules with a dual nature. In their biological context, they function as sophisticated bioinorganic catalysts, likely playing a role in the metabolic processes of the Prochloron symbiont.[3] Concurrently, their inherent cytotoxicity and ability to interact with cellular machinery make them intriguing candidates for anticancer drug development. The mechanisms underlying this cytotoxicity, particularly the role of copper in inducing ROS-mediated apoptosis, are consistent with strategies employed by other metal-based therapeutics.

Future research should focus on several key areas:

-

Elucidating the in vivo mechanism of action: While apoptosis and ROS generation are plausible mechanisms, their direct confirmation in cancer cells treated with this compound-copper complexes is needed.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of novel this compound analogues could be used to optimize cytotoxic activity and selectivity for cancer cells while minimizing off-target effects.[12]

-

Drug Delivery: Developing targeted delivery systems for these complexes could enhance their therapeutic index by increasing accumulation in tumor tissues.

This guide provides a foundational framework for researchers entering this exciting field, offering the necessary data and protocols to build upon our current understanding of these remarkable marine natural products.

References

- 1. A New Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biological function of patellamides and their copper complexes - heiDOK [archiv.ub.uni-heidelberg.de]

- 4. mdpi.com [mdpi.com]

- 5. Copper coordination chemistry of the patellamides – cyanobactins in the ascidian- Prochloron symbiosis - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03002H [pubs.rsc.org]

- 6. Copper coordination chemistry of the patellamides – cyanobactins in the ascidian-Prochloron symbiosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and structural properties of this compound derivatives and their copper(II) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Carbonic anhydrase activity of dinuclear Cu(II) complexes with patellamide model ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis for a Wide Variety of Patellamide Derivatives and Phosphatase Activity of Copper-Patellamide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the bioactivity of patellamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on the bioactivity of patellamides, a family of cyclic octapeptides produced by cyanobacterial symbionts of marine ascidians. First discovered in the 1980s during screens for novel antineoplastic agents, these compounds have since attracted considerable interest for their cytotoxic properties and their potential to overcome multidrug resistance in cancer cells. This document summarizes the key bioactive properties, mechanisms of action, and relevant experimental methodologies associated with patellamides.

Overview of Patellamides

Patellamides are members of the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] They are produced by Prochloron spp., cyanobacterial symbionts found in marine ascidians, particularly of the genus Lissoclinum.[3][4][5] Structurally, patellamides are cyclic octapeptides characterized by the presence of thiazole and oxazoline heterocyclic rings, which are formed from cysteine, serine, or threonine residues during biosynthesis.[3][6] These structural features are crucial for their biological activities.

Bioactivities of Patellamides

The primary bioactivities reported for patellamides are cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance (MDR). While initially investigated for potential as feeding deterrents, their ecological role remains unclear, as they show little to no toxicity against marine predators.[7] The focus of research has therefore been on their pharmacological applications.[3][6]

Cytotoxic Activity

Patellamides have demonstrated moderate to potent cytotoxicity against several cancer cell lines. The initial discovery highlighted their activity against L1210 murine leukemia cells.[3][6][7] Subsequent studies have identified various patellamide analogues with a range of cytotoxic potentials.

Table 1: Summary of Patellamide Cytotoxicity Data

| Compound | Cell Line | Activity Type | Value | Reference |

| Patellamides | L1210 (Murine Leukemia) | IC50 | 2–4 µg/mL | [3][6][7] |

| Patellamide A | CEM (Human Leukemia) | ID50 | 0.028 µg/mL | [3][6][7] |

| Patellamide D | CEM/VLB100 (MDR Leukemia) | Reversal Agent Conc. | 3.3 µM | [7] |

| Lissoclinamide 4 | Various | Cytotoxicity | Markedly more toxic than other family members | [8] |

Reversal of Multidrug Resistance (MDR)

One of the most significant bioactivities of patellamides is their ability to counteract multidrug resistance, a major challenge in cancer chemotherapy. Patellamide D, in particular, has been shown to act as a selective antagonist in multidrug-resistant human leukemia cell lines (CEM/VLB100).[7] It is presumed to competitively bind to P-glycoprotein (P-gp), a key transport protein responsible for effluxing chemotherapeutic drugs from cancer cells, thereby restoring their efficacy.[3][6] For instance, in the presence of 3.3 µM patellamide D, the IC50 value of certain chemotherapeutics in CEM/VLB100 cells was dramatically reduced.[7] Patellamides B and C have also been reported to reverse MDR.[4]

Mechanism of Action

The precise signaling pathways for patellamide-induced cytotoxicity are not fully elucidated. However, the mechanism for MDR reversal is better understood and is a primary focus of their therapeutic potential.

Inhibition of P-glycoprotein Efflux Pump